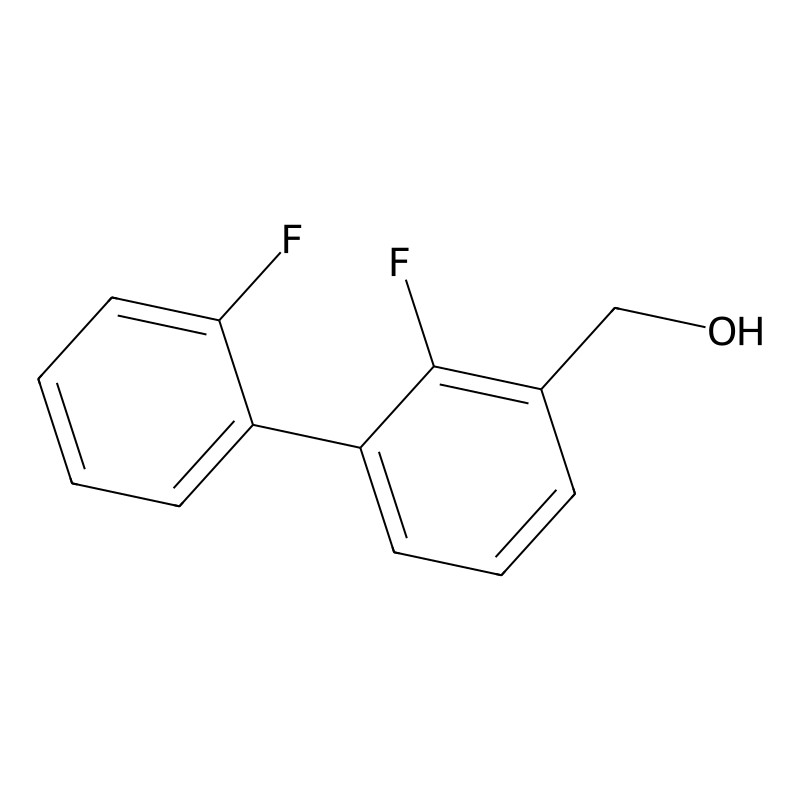

(2',2-Difluorobiphenyl-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (2',2-Difluorobiphenyl-3-yl)methanol is an organic chemical compound characterized by a biphenyl structure with two fluorine atoms located at the 2' position of one phenyl ring and a hydroxymethyl group (-CH2OH) attached to the 3-position of the other phenyl ring. Its chemical formula is , and it is notable for its potential applications in pharmaceuticals and materials science due to the influence of fluorine substituents on its chemical properties.

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.

- Reduction: The compound can be reduced to yield hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The fluorine atoms can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

- Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

- Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed- From Oxidation: Aldehyde or carboxylic acid derivatives

- From Reduction: Hydrocarbon derivatives

- From Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

- From Oxidation: Aldehyde or carboxylic acid derivatives

- From Reduction: Hydrocarbon derivatives

- From Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Synthesis of (2',2-Difluorobiphenyl-3-yl)methanol typically involves:

- Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.

- Introduction of Hydroxymethyl Group: This step often employs a reduction reaction following a suitable precursor formation.

Example Synthetic Route- Start with 2-fluorobenzaldehyde and 4-fluorobenzene.

- Perform a Suzuki coupling reaction to form the biphenyl structure.

- Reduce the resulting compound to introduce the hydroxymethyl group.

(2',2-Difluorobiphenyl-3-yl)methanol has various applications:

- Material Science: Used in developing polymers and liquid crystals due to its unique structural properties.

- Pharmaceuticals: Potential use as a building block for synthesizing biologically active compounds.

- Organic Synthesis: Acts as a reagent in various organic reactions, aiding in the construction of complex molecules.

Studies on similar compounds suggest that (2',2-Difluorobiphenyl-3-yl)methanol may interact with biological systems through:

- Hydrogen Bonding: Enhancing interactions with enzymes or receptors.

- Hydrophobic Interactions: Influencing membrane permeability and target binding.

The unique electronic properties imparted by fluorine could lead to increased selectivity and potency in biological assays.

Similar compounds include:

- 4,4'-Difluorobiphenyl

- Structure: Two fluorine atoms at the para position.

- Unique Feature: More symmetrical than (2',2-Difluorobiphenyl-3-yl)methanol.

- 2,4-Difluorobiphenyl

- Structure: Fluorine atoms at different positions on biphenyl.

- Unique Feature: Exhibits different reactivity patterns due to positional differences.

- Fluorinated Phenols

- Structure: Hydroxy groups on phenolic rings with varying fluorination.

- Unique Feature: Enhanced solubility and biological activity compared to non-fluorinated counterparts.

Comparison TableCompound Name Structural Features Unique Properties (2',2-Difluorobiphenyl-3-yl)methanol Hydroxymethyl group, two fluorines Potentially high biological activity 4,4'-Difluorobiphenyl Para-fluorination Greater symmetry, different reactivity 2,4-Difluorobiphenyl Fluorination at ortho and para positions Different electronic effects Fluorinated Phenols Hydroxy groups with varying fluorination Enhanced solubility and reactivity

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2',2-Difluorobiphenyl-3-yl)methanol | Hydroxymethyl group, two fluorines | Potentially high biological activity |

| 4,4'-Difluorobiphenyl | Para-fluorination | Greater symmetry, different reactivity |

| 2,4-Difluorobiphenyl | Fluorination at ortho and para positions | Different electronic effects |

| Fluorinated Phenols | Hydroxy groups with varying fluorination | Enhanced solubility and reactivity |

This comparison highlights how (2',2-Difluorobiphenyl-3-yl)methanol stands out due to its specific structural arrangement and potential applications in both chemistry and biology.